2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a piperazine ring substituted with a 4-methoxyphenyl group at the 4-position and an acetamide linker connecting to a 1,3-thiazol-2-yl moiety. Its molecular weight is 426.51 g/mol, with a melting point of 314–315°C .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-14-4-2-13(3-5-14)20-9-7-19(8-10-20)12-15(21)18-16-17-6-11-23-16/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZMTWSDIMPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.
Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide.
Thiazole Ring Introduction: Finally, the acetamide derivative is reacted with 2-aminothiazole under appropriate conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.
Reduction: Formation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological and psychiatric disorders due to its interaction with adrenergic receptors.
Pharmacology: The compound is used in binding assays and molecular dynamics simulations to understand its interaction with biological targets.
Industry: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate the activity of neurotransmitters such as noradrenaline and epinephrine, leading to various physiological effects. This interaction can influence smooth muscle contraction, blood vessel dilation, and neurotransmitter release, making it a potential candidate for treating conditions like hypertension and depression .
Comparison with Similar Compounds
Variations in Piperazine and Thiazole Substituents
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Insights
- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group on the target compound’s piperazine ring enhances electron density, which may improve binding to MMPs compared to electron-withdrawing groups (e.g., chloro in Compound 14 ).
Thiazole Core Modifications :
- Benzothiazole Derivatives : Compound 3f replaces the thiazole with a benzothiazole core fused to a methylenedioxy group, increasing aromatic surface area and lipophilicity. This modification could enhance binding to hydrophobic enzyme pockets but may reduce solubility.
- Pyridyl Substituents : Y042-5016 incorporates a pyridyl group on the thiazole, introducing a basic nitrogen atom. This may improve aqueous solubility but alter hydrogen-bonding interactions compared to phenyl or methoxyphenyl groups.
Piperazine Replacements :
Pharmacological Activities
- MMP Inhibition : The target compound and its analogs (e.g., Compound 18 ) are designed as MMP inhibitors, critical in regulating inflammation. The 4-methoxy group’s electron donation likely stabilizes interactions with MMP active sites.
- Antifungal Activity : Compound 49 , featuring a sulfonyl-piperazine group, demonstrates antifungal efficacy, highlighting how sulfonyl groups can redirect activity toward microbial targets.
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 302–303°C for Compound 18 ) correlate with increased crystallinity due to additional methoxy groups or planar aromatic systems.
- Molecular Weight : Variations (347–438 g/mol) reflect substituent bulk. Lower molecular weight analogs (e.g., Compound (Evid22) ) may exhibit better bioavailability.
Structure-Activity Relationship (SAR) Trends
Piperazine Substitution :
Thiazole Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
